2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL
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Overview
Description
2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, along with a propanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but lacks the propanol group.
5-Bromo-4-trifluoromethyl-pyridin-2-ol: Similar structure but with a hydroxyl group instead of a propanol group
Uniqueness
The presence of the propanol group in 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-YL)propan-2-OL distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C9H9BrF3NO |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,15)5-3-7(9(11,12)13)14-4-6(5)10/h3-4,15H,1-2H3 |
InChI Key |
JQGITWARERMFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1Br)C(F)(F)F)O |
Origin of Product |
United States |
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